Cas no 52121-34-3 (2-Bromo-1-ethyl-4-nitrobenzene)

2-Bromo-1-ethyl-4-nitrobenzene is a brominated nitroaromatic compound with the molecular formula C₈H₈BrNO₂. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromo and nitro functional groups enhances its reactivity, enabling selective substitution or further functionalization. Its stable aromatic structure ensures consistent performance in cross-coupling reactions, such as Suzuki or Heck reactions. The compound is typically supplied as a high-purity solid, ensuring reliability in research and industrial applications. Proper handling is advised due to its potential sensitivity to heat and light. Storage under inert conditions is recommended to maintain stability.
2-Bromo-1-ethyl-4-nitrobenzene structure
52121-34-3 structure
Product Name:2-Bromo-1-ethyl-4-nitrobenzene
CAS No:52121-34-3
MF:C8H8BrNO2
MW:230.058621406555
MDL:MFCD25964125
CID:360556
PubChem ID:22345594
Update Time:2025-05-24

2-Bromo-1-ethyl-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-bromo-1-ethyl-4-nitro-
    • 2-Bromo-1-ethyl-4-nitrobenzene
    • 3-bromo-4-ethylnitrobenzene
    • 1-Bromo-2-ethyl-5-nitrobenzene
    • VLKVKCJZMXUFSL-UHFFFAOYSA-N
    • AMY39963
    • 3-bromo-4-ethyl-nitrobenzene
    • 2-bromo-1-ethyl-4-nitro-benzene
    • AKOS024262300
    • SCHEMBL1684411
    • 52121-34-3
    • BS-28864
    • CCA12134
    • A851497
    • DTXSID50625060
    • MFCD25964125
    • DB-364697
    • MDL: MFCD25964125
    • Inchi: 1S/C8H8BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3
    • InChI Key: VLKVKCJZMXUFSL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 228.97384
  • Monoisotopic Mass: 228.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 43.14

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2-Bromo-1-ethyl-4-nitrobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:52121-34-3)2-Bromo-1-ethyl-4-nitrobenzene
Order Number:A851497
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:36
Price ($):284.0
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Additional information on 2-Bromo-1-ethyl-4-nitrobenzene

Introduction to 2-Bromo-1-ethyl-4-nitrobenzene (CAS No. 52121-34-3)

2-Bromo-1-ethyl-4-nitrobenzene, with the chemical formula C₈H₈BrN₂O₂, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic heterocyclic compound features a bromine substituent at the 2-position, an ethyl group at the 1-position, and a nitro group at the 4-position, making it a versatile intermediate for various chemical transformations. The unique structural arrangement of this molecule contributes to its reactivity and potential applications in medicinal chemistry and material science.

The CAS No. 52121-34-3 identifier ensures precise identification and tracking of this compound in industrial and research settings. Its molecular structure, characterized by a benzene ring substituted with bromine, ethyl, and nitro groups, positions it as a valuable precursor in the synthesis of more complex molecules. The presence of these functional groups enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in drug candidates.

In recent years, 2-Bromo-1-ethyl-4-nitrobenzene has garnered attention due to its role in developing novel therapeutic agents. The nitro group, in particular, can be reduced to an amine, providing a pathway to generate pharmacophores essential for drug design. Additionally, the bromine atom serves as an excellent handle for further functionalization via palladium-catalyzed reactions, enabling the construction of diverse molecular architectures.

One of the most compelling aspects of 2-Bromo-1-ethyl-4-nitrobenzene is its application in synthesizing bioactive molecules. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways. For instance, derivatives of this scaffold have been explored as potential antimicrobial agents, where the nitro group contributes to electron-withdrawing effects that modulate receptor binding affinity. Furthermore, its incorporation into heterocyclic frameworks has shown promise in anticancer research, with studies indicating that certain analogs exhibit inhibitory effects on kinases and other critical enzymes involved in tumor proliferation.

The pharmaceutical industry has also recognized the synthetic utility of 2-Bromo-1-ethyl-4-nitrobenzene in developing small-molecule probes for biochemical assays. The ability to introduce diverse substituents while maintaining the core aromatic structure allows for high-throughput screening campaigns aimed at identifying lead compounds with desired pharmacological properties. This flexibility makes it an indispensable tool for medicinal chemists seeking to optimize drug-like characteristics such as solubility, bioavailability, and metabolic stability.

From a materials science perspective, 2-Bromo-1-ethyl-4-nitrobenzene has been investigated for its potential in organic electronics. The conjugated system provided by the aromatic ring enhances charge transport properties when incorporated into polymers or small-molecule semiconductors. Researchers have explored its derivatives as components in organic light-emitting diodes (OLEDs) and photovoltaic cells, where tunable electronic properties are crucial for improving device performance.

The synthesis of 2-Bromo-1-ethyl-4-nitrobenzene typically involves multi-step organic reactions starting from commercially available precursors like bromobenzene or nitrobenzene derivatives. The introduction of the ethyl group can be achieved through alkylation reactions under controlled conditions, while the bromination step requires careful optimization to avoid over-substitution or side reactions. Advances in catalytic methods have streamlined these processes, making large-scale production more efficient and environmentally sustainable.

In conclusion,2-Bromo-1-ethyl-4-nitrobenzene (CAS No. 52121-34-3) stands out as a versatile intermediate with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a cornerstone in synthetic chemistry. As research continues to uncover new methodologies and applications,2-Bromo-1-ethyl-4-nitrobenzene will undoubtedly remain a critical building block for innovation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:52121-34-3)2-Bromo-1-ethyl-4-nitrobenzene
A851497
Purity:99%
Quantity:1g
Price ($):284.0
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